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molecular formula C10H11ClFNO3 B8492034 METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL

METHYL 2-AMINO-3-(4-FLUOROPHENYL)-3-OXOPROPANOATE HCL

Cat. No. B8492034
M. Wt: 247.65 g/mol
InChI Key: JCSNPXVQWWGQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221805B2

Procedure details

A solution of oxime 5 (18.0 g, 80.0 mmol) in MeOH (220 mL) was mixed with 1.25 M HCl solution in MeOH (130 mL) at rt. The solution was flushed with N2 and then charged with 5% Pd—C (3.1 g). A hydrogen balloon was attached to the flask and the resulting mixture was stirred at rt for 2.5 h. More 5% Pd-C (˜1.8 g every 2 h) was added as the reaction was carefully monitored by LCMS. Eventually, the reaction was completed in 8 h with totally 9.4 g of 5% Pd—C added. After Pd catalyst was removed by filtering through a Celite pad, the clear solution was concentrated under reduced pressure to afford hydrochloride salt of pure product 6 (20.0 g, 100%) as a white solid. ESI MS m/z 212.2 (M+H)+.
Name
oxime
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4](=[N:14]O)[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6].[ClH:17]>CO>[ClH:17].[CH3:1][O:2][C:3](=[O:16])[CH:4]([NH2:14])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6] |f:3.4|

Inputs

Step One
Name
oxime
Quantity
18 g
Type
reactant
Smiles
COC(C(C(=O)C1=CC=C(C=C1)F)=NO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was flushed with N2
ADDITION
Type
ADDITION
Details
charged with 5% Pd—C (3.1 g)
ADDITION
Type
ADDITION
Details
More 5% Pd-C (˜1.8 g every 2 h) was added as the reaction
Duration
2 h
WAIT
Type
WAIT
Details
Eventually, the reaction was completed in 8 h with totally 9.4 g of 5% Pd—C
Duration
8 h
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
After Pd catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the clear solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.COC(C(C(=O)C1=CC=C(C=C1)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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